(S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride chemical structure
(S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride chemical structure
The following technical guide details the structural analysis, synthesis, and application of (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride , a critical chiral building block in medicinal chemistry.
Core Identity & Synthetic Methodology
Executive Summary
(S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride is a chiral, bifunctional amine scaffold widely utilized in Fragment-Based Drug Discovery (FBDD). Characterized by a piperidine ring (providing solubility and a vector for elaboration) and a urea moiety (a classic hydrogen-bond donor/acceptor motif), this compound serves as a "privileged structure" in the design of GPCR ligands, Soluble Epoxide Hydrolase (sEH) inhibitors, and antimicrobial agents. Its (S)-enantiomeric form is particularly valued for probing stereospecific binding pockets in protein targets.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature & Identification[3]
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IUPAC Name: 1-Methyl-3-[(3S)-piperidin-3-yl]urea hydrochloride
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Common Name: (S)-N-Methyl-N'-(3-piperidyl)urea HCl
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CAS Number: 1211697-62-9 (Generic/Racemate reference); specific enantiomer often custom-synthesized or cataloged under internal library codes (e.g., KPL009571).
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Molecular Formula:
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Molecular Weight: 157.21 g/mol (Free base) / 193.67 g/mol (HCl salt)
Structural Features
The molecule consists of a saturated six-membered piperidine ring substituted at the C3 position.
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Stereochemistry: The C3 carbon is chiral with an (S)-configuration. This defines the spatial orientation of the urea chain relative to the ring nitrogen.
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Urea Linker: The 1,3-disubstituted urea moiety (
) acts as a rigid linker and a pharmacophore capable of bidentate hydrogen bonding (two donors, one acceptor). -
Salt Form: The secondary amine of the piperidine ring (
) is protonated to form the hydrochloride salt, ensuring high water solubility and solid-state stability.
| Feature | Description | Function in Drug Design |
| Piperidine Ring | Saturated heterocycle | Improves |
| (S)-Chirality | C3 Stereocenter | Enables stereoselective interactions with target binding pockets. |
| Urea Moiety | Polar functional group | Key motif for H-bonding (e.g., Asp/Glu residues in active sites). |
| Methyl Terminus | Small hydrophobic group | Probes small hydrophobic sub-pockets; limits steric clash. |
Synthesis & Manufacturing
The synthesis of the (S)-enantiomer requires a Chiral Pool Strategy , utilizing commercially available optically pure starting materials to avoid expensive chiral resolution steps.
Retrosynthetic Analysis
The target is disconnected at the carbamate/urea bond and the Boc-protective group.
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Precursor A: (S)-3-Amino-1-N-Boc-piperidine (Chiral Source).
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Precursor B: Methyl Isocyanate (or Methylamine equivalent).
Step-by-Step Synthesis Protocol
Note: All reactions must be performed in a fume hood. Methyl isocyanate is highly toxic; alternative activation methods (CDI) are provided.
Step 1: Urea Formation (Ureido-functionalization)
Reagents: (S)-1-Boc-3-aminopiperidine, Methyl isocyanate (or Triphosgene/Methylamine), Triethylamine (TEA), Dichloromethane (DCM).
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Setup: Dissolve (S)-1-Boc-3-aminopiperidine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.
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Activation: Cool to 0°C. Add TEA (1.5 equiv).
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Addition:
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Method A (Isocyanate): Dropwise add Methyl isocyanate (1.1 equiv).
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Method B (CDI - Safer): Add Carbonyldiimidazole (CDI, 1.1 equiv), stir for 1h, then add Methylamine hydrochloride (1.5 equiv) and TEA (2.0 equiv).
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Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (SiO2, 5% MeOH/DCM) or LC-MS.
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Workup: Quench with water. Extract with DCM.[1] Wash organic layer with brine, dry over
, and concentrate. -
Intermediate: (S)-tert-butyl 3-(3-methylureido)piperidine-1-carboxylate.
Step 2: Boc-Deprotection & Salt Formation
Reagents: 4M HCl in Dioxane (or EtOAc), Diethyl Ether.
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Dissolution: Dissolve the intermediate from Step 1 in a minimal amount of dry 1,4-dioxane or EtOAc.
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Acidolysis: Add 4M HCl in dioxane (5–10 equiv) dropwise at 0°C.
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Reaction: Stir at RT for 2–4 hours. The product often precipitates as a white solid.
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Isolation: Filter the precipitate.
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Purification: Wash the solid cake extensively with Diethyl Ether to remove Boc-byproducts.
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Drying: Dry under high vacuum to yield (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride .
Synthesis Workflow Diagram
Figure 1: Synthetic pathway utilizing chiral pool strategy for stereochemical retention.
Analytical Characterization
To ensure scientific integrity, the following data profile validates the compound's identity.
| Method | Expected Signal / Parameter | Purpose |
| Confirms structure and salt formation. | ||
| LC-MS (ESI+) | Mass confirmation (Free base). | |
| Chiral HPLC | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA + 0.1% DEA. | Verifies Enantiomeric Excess (ee > 98%). |
| Solubility | Soluble in Water, DMSO, Methanol. Insoluble in DCM, Ether. | Formulation suitability.[2] |
Biological Relevance & Applications
This compound is not merely a chemical intermediate; it is a functional pharmacophore.
Soluble Epoxide Hydrolase (sEH) Inhibition
Urea derivatives are classic transition-state mimics for sEH. The (S)-piperidinyl-urea scaffold acts as a polar "head group" that anchors the molecule in the enzyme's catalytic tunnel, often paired with a lipophilic "tail" (e.g., adamantane or phenyl) attached to the piperidine nitrogen [1, 2].
GPCR Ligand Design (FPR2 Agonists)
Recent studies in Journal of Medicinal Chemistry highlight piperidinone-urea derivatives as agonists for Formyl Peptide Receptor 2 (FPR2). The urea linker provides critical hydrogen bonding with residues such as Asp106 and Arg201 in the receptor pocket [3].
Fragment-Based Drug Discovery (FBDD)
As a low-molecular-weight fragment (
Figure 2: Pharmacological utility and binding modes of the scaffold.
Handling & Safety
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Signal Word: WARNING
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Storage: Hygroscopic solid. Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis or caking.
References
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Sigma-Aldrich. (piperidin-3-yl)urea hydrochloride Product Sheet. Available at:
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MDPI. Synthesis and Properties of 1,3-Disubstituted Ureas... Soluble Epoxide Hydrolase.[3] Available at:
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National Institutes of Health (PMC). Discovery and Optimization of Aryl Piperidinone Ureas as Selective Formyl Peptide Receptor 2 Agonists. Available at:
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PubChem. 3-(4-Chlorophenyl)-1-methyl-1-piperidin-3-ylurea Data. (Structural analog reference). Available at:
